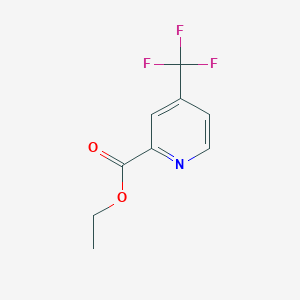

Ethyl 4-(trifluoromethyl)-2-pyridinecarboxylate

Description

Ethyl 4-(trifluoromethyl)-2-pyridinecarboxylate (CAS: 1171919-08-6) is a pyridine derivative characterized by a trifluoromethyl (-CF₃) group at the 4-position and an ethyl ester (-CO₂Et) at the 2-position. Its molecular formula is C₉H₈F₃NO₂, with a molecular weight of 219.16 g/mol . The compound’s SMILES notation is CCOC(=O)C1=NC=CC(=C1)C(F)(F)F, and its InChIKey is VHYPHUNCCISTMT-UHFFFAOYSA-N, reflecting its planar aromatic structure with polar substituents . This compound serves as a versatile intermediate in agrochemical and pharmaceutical synthesis due to the electron-withdrawing -CF₃ group, which enhances metabolic stability and lipophilicity.

Propriétés

IUPAC Name |

ethyl 4-(trifluoromethyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c1-2-15-8(14)7-5-6(3-4-13-7)9(10,11)12/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHYPHUNCCISTMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=CC(=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40670620 | |

| Record name | Ethyl 4-(trifluoromethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171919-08-6 | |

| Record name | Ethyl 4-(trifluoromethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-(trifluoromethyl)pyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(trifluoromethyl)-2-pyridinecarboxylate typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the reaction of 4-chloro-2-pyridinecarboxylic acid with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide. The resulting intermediate is then esterified with ethanol to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 4-(trifluoromethyl)-2-pyridinecarboxylate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The trifluoromethyl group can be replaced by nucleophiles under appropriate conditions.

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyridine derivatives.

Oxidation: Formation of pyridine N-oxides.

Reduction: Formation of alcohols or aldehydes.

Applications De Recherche Scientifique

Ethyl 4-(trifluoromethyl)-2-pyridinecarboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored as a precursor for the development of pharmaceutical compounds.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mécanisme D'action

The mechanism of action of ethyl 4-(trifluoromethyl)-2-pyridinecarboxylate is influenced by the trifluoromethyl group, which enhances the compound’s lipophilicity and metabolic stability. The trifluoromethyl group can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations on the Pyridine Core

Ethyl 4-Chloro-5-(Trifluoromethyl)-2-Pyridinecarboxylate

- Formula: C₉H₇ClF₃NO₂

- Molecular Weight : 253.60 g/mol

- Key Differences: Replaces the hydrogen at the 5-position with chlorine, increasing molecular weight and altering reactivity. This derivative is used in Suzuki-Miyaura coupling reactions for cross-coupling applications .

Ethyl 3-Cyano-6-Methyl-4-(Trifluoromethyl)Pyridine-2-Carboxylate

- Formula : C₁₁H₉F₃N₂O₂

- Molecular Weight : 258.20 g/mol

- Key Differences: Incorporates a cyano (-CN) group at the 3-position and a methyl group at the 6-position. The -CN group enhances electrophilicity, making this compound suitable for nucleophilic addition reactions. Its higher molecular weight and XLogP3 (predicted ~3.2) suggest increased lipophilicity compared to the parent compound .

Ring-System Modifications

Ethyl 3-Amino-6-Phenyl-4-(Trifluoromethyl)Thieno[2,3-b]Pyridine-2-Carboxylate

- Formula : C₁₈H₁₄F₃N₃O₂S

- Molecular Weight : 397.38 g/mol

- Key Differences: Replaces the pyridine ring with a thieno[2,3-b]pyridine fused system. The sulfur atom in the thiophene ring increases π-electron density, altering electronic properties and binding interactions.

2-(Trifluoromethyl)-4-(6-(Trifluoromethyl)Pyridin-3-yl)Pyrimidine-5-Carboxylic Acid Ethyl Ester

- Formula : C₁₃H₈F₆N₃O₂

- Molecular Weight : 366.22 g/mol

- Key Differences : Substitutes the pyridine core with a pyrimidine ring and adds a second -CF₃ group. The pyrimidine ring increases hydrogen-bonding capacity, making this compound a candidate for targeting nucleic acid-binding proteins. LCMS data (m/z 366 [M+H]⁺) confirms its higher molecular weight and stability .

Activité Biologique

Ethyl 4-(trifluoromethyl)-2-pyridinecarboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C8H8F3N O2

- IUPAC Name : Ethyl 4-(trifluoromethyl)pyridine-2-carboxylate

The presence of the trifluoromethyl group significantly enhances the compound's lipophilicity, which facilitates its ability to penetrate cell membranes and interact with various intracellular targets.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, including cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can alter metabolic pathways and affect the pharmacokinetics of other drugs.

- Receptor Interaction : It may also modulate receptor binding and signal transduction pathways, leading to various biological effects. The trifluoromethyl group enhances its binding affinity to target proteins.

Antimicrobial Activity

Research indicates that this compound exhibits potential antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting that it disrupts essential cellular processes in pathogens.

Antitumor Activity

The compound has shown promise in anticancer research. Its mechanism may involve inducing apoptosis in cancer cells or inhibiting cell proliferation by interfering with critical signaling pathways .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Study on Antimicrobial Properties : A study evaluated the compound's effectiveness against Mycobacterium tuberculosis, revealing moderate activity that warrants further investigation into its potential as an antitubercular agent.

- Antitumor Mechanisms : In vitro studies demonstrated that this compound inhibited the growth of several cancer cell lines, including breast and renal cancer cells. The compound's ability to induce apoptosis was linked to its interaction with specific molecular targets involved in cell cycle regulation .

Data Table: Summary of Biological Activities

Q & A

Q. Table 1: Representative Synthetic Methods

| Method | Reagents/Conditions | Yield | Characterization Techniques | Source |

|---|---|---|---|---|

| Suzuki coupling | Pd catalyst, base, 80°C | 47–66% | LCMS, HPLC retention time | |

| Acylative coupling | NaBH₄ in ethanol, room temperature | 50% | ¹H NMR, ESIMS | |

| Esterification | Ethanol, H₂SO₄, reflux | 51–54% | ¹H NMR, purity analysis |

Advanced: How can researchers optimize reaction yields when introducing trifluoromethyl groups into pyridinecarboxylate derivatives?

Methodological Answer:

Optimization strategies include:

- Catalyst screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency for trifluoromethyl insertion. Lower catalyst loading (1–2 mol%) reduces costs while maintaining yields .

- Solvent selection : Polar aprotic solvents (e.g., DMF, NMP) enhance solubility of trifluoromethyl intermediates, critical for Suzuki reactions .

- Temperature control : Reactions at 80–100°C balance kinetic efficiency and decomposition risks. For example, NaBH₄-mediated reductions at 0°C minimize side reactions .

- Purification : Silica gel chromatography or recrystallization resolves mixtures, especially when trifluoromethyl groups induce steric hindrance .

Critical Consideration : Monitor reaction progress via LCMS (e.g., m/z 366 [M+H]⁺ for trifluoromethylpyrimidine derivatives) to identify incomplete coupling early .

Basic: What spectroscopic techniques are employed to characterize this compound?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : Assigns proton environments (e.g., δ 7.27–7.34 ppm for aromatic protons) and confirms ester/carbonyl groups .

- ESIMS/LCMS : Verifies molecular weight (e.g., m/z 328.2 [M+1]⁺) and purity .

- HPLC : Quantifies purity (e.g., 95–98.6% for carboxylate derivatives) using reverse-phase columns .

- X-ray crystallography : Resolves regiochemical ambiguities in trifluoromethyl-substituted rings (e.g., bond angles <120° for distorted pyridine rings) .

Advanced: How to address discrepancies in NMR data between synthesized batches?

Methodological Answer:

Contradictions in NMR data often arise from:

- Regioisomeric impurities : Use NOESY or COSY to distinguish between ortho/meta substitution patterns. For example, coupling constants (J = 8–10 Hz) confirm para-substituted trifluoromethyl groups .

- Solvent effects : Ensure consistent deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃), as trifluoromethyl groups shift peaks by 0.1–0.3 ppm .

- Dynamic processes : Variable temperature NMR (e.g., −40°C to 25°C) resolves rotational barriers in ester moieties .

- Quantitative ¹⁹F NMR : Detects trace fluorinated byproducts (e.g., δ −60 to −70 ppm for CF₃ groups) missed by ¹H NMR .

Case Study : Inconsistent δ 12.10 ppm (carboxylic acid proton) across batches was traced to incomplete ester hydrolysis; optimizing reaction time (24→48 hrs) resolved this .

Advanced: What strategies are effective for regioselective functionalization of the pyridine ring in this compound?

Methodological Answer:

Regioselectivity is controlled by:

- Directing groups : The ester at position 2 directs electrophiles to position 5 via meta-directing effects. For example, nitration favors position 5 over position 3 .

- Protecting groups : Boc-protection of amines (e.g., tert-butyl 4-{[...]piperazine-1-carboxylate) prevents unwanted nucleophilic attack during trifluoromethylation .

- Metalation : Lithium-halogen exchange at position 6 (using LDA) enables selective alkylation/halogenation .

Example : Suzuki coupling of 6-chloro-5-(trifluoromethyl)pyridine-2-carboxylate with aryl boronic acids achieves >90% selectivity for position 4 .

Basic: What are the stability considerations for this compound under storage?

Methodological Answer:

- Light sensitivity : Store in amber vials at −20°C to prevent photodegradation of the trifluoromethyl group .

- Moisture control : Desiccants (e.g., silica gel) prevent ester hydrolysis to carboxylic acid .

- pH stability : Avoid strong bases (pH >10) to prevent saponification of the ethyl ester .

Advanced: How to validate the purity of this compound for pharmacological studies?

Methodological Answer:

- Dual detection : Combine HPLC-UV (λ = 254 nm) with charged aerosol detection (CAD) to quantify non-UV-active impurities .

- Elemental analysis : Confirm C/H/N/F ratios (e.g., C₉H₇ClF₃NO₂ requires 42.64% C, 2.78% H) .

- Thermogravimetric analysis (TGA) : Assess decomposition profiles (e.g., sharp weight loss at 287–293°C indicates purity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.